molecular formula C18H24N4O B6501582 4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 1396844-04-4

4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No. B6501582
CAS RN: 1396844-04-4
M. Wt: 312.4 g/mol
InChI Key: FUKXGBNHAGHJGO-UHFFFAOYSA-N
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Description

The compound “4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The specific molecular structure of “this compound” is not available in the retrieved data.


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic aromatic substitution reactions . A specific chemical reaction involving “this compound” is not available in the retrieved data.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “this compound” are not available in the retrieved data.

Mechanism of Action

4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide is a highly potent and selective agonist of the serotonin 5-HT1A receptor. It binds to the 5-HT1A receptor and activates it, resulting in the release of serotonin in the brain. This activation of the 5-HT1A receptor is thought to be responsible for the therapeutic effects of this compound in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by this compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce anxiety and depression-like behaviors in animal models, and it has also been shown to reduce the production of the stress hormone cortisol. Additionally, this compound has been shown to reduce inflammation and oxidative stress, and to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The use of 4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide in laboratory experiments has several advantages. It is a highly potent and selective agonist of the 5-HT1A receptor, and it is relatively easy to synthesize and purify. Additionally, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not water-soluble, and thus it must be dissolved in organic solvents such as DMF or DMSO for use in experiments. Additionally, this compound is not available commercially, and thus it must be synthesized in the laboratory for use in experiments.

Future Directions

The potential future directions for 4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide research are numerous. The potential therapeutic applications of this compound in a variety of neurological and psychiatric disorders should be further explored. Additionally, the potential of this compound as a treatment for addiction, chronic pain, and neurodegenerative disorders should be further investigated. The biochemical and physiological effects of this compound should also be further explored, as well as the potential mechanisms of action of this compound in the treatment of these disorders. Finally, the development of new and more efficient methods for the synthesis and purification of this compound should be investigated.

Synthesis Methods

4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide is synthesized from the reaction of 1H-imidazole-1-carboxylic acid with N-(2-phenylethyl)piperidine-1-carboxamide. The reaction is catalyzed by a palladium-based catalyst, such as palladium acetate, and is conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of 80-90°C, and the reaction time is typically between 4-6 hours. The product is then isolated by chromatographic techniques, such as reversed-phase HPLC, and the purity of the product is determined by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been investigated as a potential treatment for anxiety disorders, depression, post-traumatic stress disorder (PTSD), and other mood disorders. It has also been studied for its potential role in the treatment of addiction, as well as for its potential use in the treatment of chronic pain. Additionally, this compound has been studied for its potential role in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Safety and Hazards

Imidazole compounds can have varying levels of toxicity. They may be absorbed through the skin, ingested, or inhaled, leading to potential toxic effects . The specific safety and hazard information for “4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide” is not available in the retrieved data.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(20-9-6-16-4-2-1-3-5-16)22-11-7-17(8-12-22)14-21-13-10-19-15-21/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXGBNHAGHJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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